![molecular formula C17H11F3O3 B14268551 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- CAS No. 152038-73-8](/img/structure/B14268551.png)
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with a methoxy group at the 7th position and a trifluoromethylphenyl group at the 2nd position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of a methoxy-substituted benzaldehyde and a trifluoromethyl-substituted phenylacetic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a series of steps including aldol condensation, cyclization, and dehydration to form the desired benzopyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction controls ensures the consistent production of high-quality 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-.
化学反应分析
Types of Reactions
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
科学研究应用
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research into its pharmacological properties includes investigations into its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings
作用机制
The mechanism by which 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes .
相似化合物的比较
Similar Compounds
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Used in studies of estrogenic activity.
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-: Investigated for its anti-inflammatory effects .
Uniqueness
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly interesting for studies on molecular interactions and potential therapeutic applications.
属性
CAS 编号 |
152038-73-8 |
|---|---|
分子式 |
C17H11F3O3 |
分子量 |
320.26 g/mol |
IUPAC 名称 |
7-methoxy-2-[3-(trifluoromethyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C17H11F3O3/c1-22-12-5-6-13-14(21)9-15(23-16(13)8-12)10-3-2-4-11(7-10)17(18,19)20/h2-9H,1H3 |
InChI 键 |
PAKSHDZJOAPYFZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


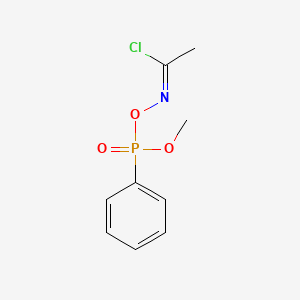
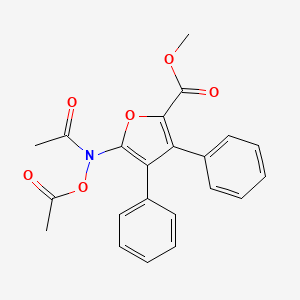
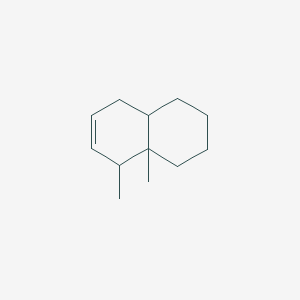
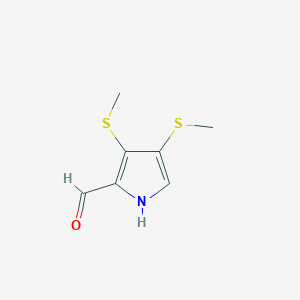
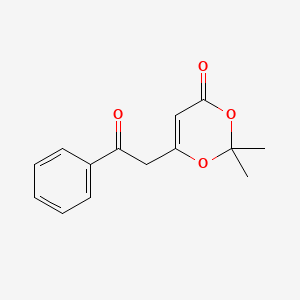
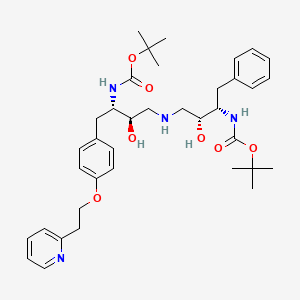
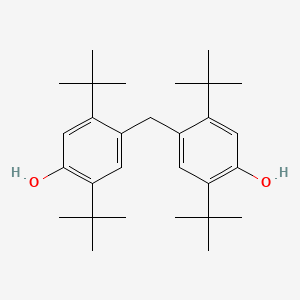
![4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one](/img/structure/B14268501.png)
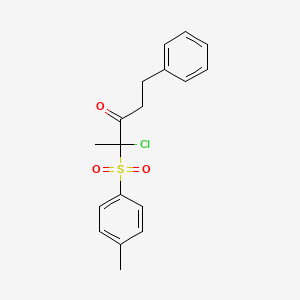

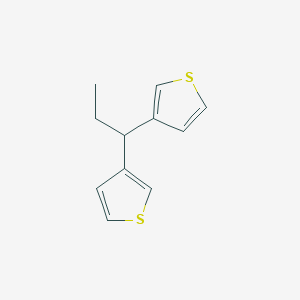
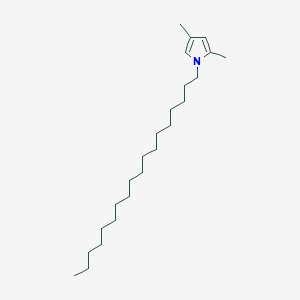
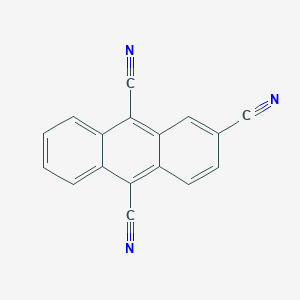
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
